molecular formula C18H22N2O2 B4421548 1-(2-Methoxy-5-methylphenyl)-3-(1-phenylpropyl)urea

1-(2-Methoxy-5-methylphenyl)-3-(1-phenylpropyl)urea

Cat. No.: B4421548
M. Wt: 298.4 g/mol
InChI Key: WUNKSEPCLZPSAY-UHFFFAOYSA-N
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Description

1-(2-Methoxy-5-methylphenyl)-3-(1-phenylpropyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a methoxy group and a methyl group on the phenyl ring, along with a phenylpropyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxy-5-methylphenyl)-3-(1-phenylpropyl)urea typically involves the reaction of 2-methoxy-5-methylphenyl isocyanate with 1-phenylpropylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds through the formation of a urea linkage, resulting in the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the compound, such as recrystallization or chromatography, to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-5-methylphenyl)-3-(1-phenylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-(2-Methoxy-5-methylphenyl)-3-(1-phenylpropyl)urea has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-5-methylphenyl)-3-(1-phenylpropyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyphenyl)-3-(1-phenylpropyl)urea
  • 1-(2-Methylphenyl)-3-(1-phenylpropyl)urea
  • 1-(2-Methoxy-5-methylphenyl)-3-(1-phenylethyl)urea

Uniqueness

1-(2-Methoxy-5-methylphenyl)-3-(1-phenylpropyl)urea is unique due to the specific combination of functional groups and the arrangement of the phenylpropyl and urea moieties

Properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)-3-(1-phenylpropyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-4-15(14-8-6-5-7-9-14)19-18(21)20-16-12-13(2)10-11-17(16)22-3/h5-12,15H,4H2,1-3H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNKSEPCLZPSAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)NC2=C(C=CC(=C2)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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